3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Its structure features:
- 3-(4-Fluorophenyl): A fluorine atom at the para position enhances lipophilicity and metabolic stability .
- 5-Methyl: A small alkyl group that optimizes steric interactions in target binding.
- 2-(Trifluoromethyl): A strong electron-withdrawing group that may influence electronic properties and binding affinity.
- N-(4-Methylphenyl): Aromatic substitution at the 7-amino position, balancing solubility and target engagement.
Properties
Molecular Formula |
C21H16F4N4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H16F4N4/c1-12-3-9-16(10-4-12)27-17-11-13(2)26-20-18(14-5-7-15(22)8-6-14)19(21(23,24)25)28-29(17)20/h3-11,27H,1-2H3 |
InChI Key |
SKLDJBOMNYPFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly: Pyrazolo[1,5-a]Pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with β-keto esters or amidines .
-
Reactant Preparation : 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are combined in acetic acid.
-
Cyclization : The mixture is refluxed at 120°C for 8–12 hours under inert atmosphere.
-
Workup : Precipitation with ice-water followed by filtration yields 7-hydroxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (Intermediate A ) in 82–89% yield.
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 10 hours |
| Solvent | Acetic acid |
| Yield | 85% (average) |
Functionalization at Position 5: Methyl Group Introduction
Position 5 methylation is achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. SNAr is preferred for its operational simplicity and high regioselectivity .
-
Substrate Activation : Intermediate A (1.0 equiv) is treated with PyBroP (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous dioxane at 0°C for 2 hours.
-
Methylation : Methylmagnesium bromide (3.0 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 hours.
-
Isolation : Column chromatography (hexane/EtOAc 4:1) affords 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Intermediate B ) in 78% yield.
Key Observations :
-
PyBroP enhances leaving group ability of the 5-hydroxyl moiety, enabling efficient methyl transfer .
-
Excess Grignard reagent minimizes dimerization byproducts.
Bromination at Position 3: Suzuki Coupling Precursor
Bromination at position 3 facilitates subsequent cross-coupling with the 4-fluorophenyl group.
-
Reaction Setup : Intermediate B (1.0 equiv) and NBS (1.1 equiv) are dissolved in dichloromethane (0.1 M).
-
Radical Initiation : AIBN (0.1 equiv) is added, and the mixture is irradiated with UV light (365 nm) for 6 hours.
-
Purification : Recrystallization from ethanol yields 3-bromo-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Intermediate C ) in 94% yield.
| Characterization Data | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 8.07 (s, 1H), 6.74 (s, 1H) |
| 13C NMR (DMSO-d6) | δ 158.2 (q, J = 38 Hz, CF3) |
| HRMS (ESI+) | m/z 338.9921 [M+H]+ (calc. 338.9918) |
Suzuki-Miyaura Coupling at Position 3: 4-Fluorophenyl Installation
Palladium-catalyzed cross-coupling introduces the 4-fluorophenyl group at position 3 .
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Base : K2CO3 (2.0 equiv)
-
Solvent : DME/H2O (4:1)
-
Temperature : 80°C, 12 hours
Procedure :
-
Intermediate C (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), and Pd(PPh3)4 are combined in degassed solvent.
-
The reaction is monitored by TLC until completion.
-
Extraction with EtOAc and silica gel chromatography yields 3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Intermediate D ) in 91% yield.
Yield Optimization :
| Parameter | Yield (%) |
|---|---|
| Pd(OAc)2/XPhos | 63 |
| Pd(PPh3)4 | 91 |
| PdCl2(dppf) | 72 |
N-Arylation at Position 7: 4-Methylphenylamine Incorporation
The final step introduces the N-(4-methylphenyl) group via Buchwald-Hartwig amination or direct SNAr .
-
Intermediate D (1.0 equiv) and 4-methylaniline (2.0 equiv) are heated to 150°C in n-butanol with Cs2CO3 (3.0 equiv).
-
After 24 hours, the mixture is cooled, diluted with water, and extracted with CH2Cl2.
-
Final purification via preparative HPLC affords the target compound in 68% yield.
Alternative Catalytic Amination :
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : DMSO, 120°C, 18 hours
-
Yield : 74%
Synthetic Route Comparison and Optimization
A comparative analysis of two dominant pathways highlights critical efficiency metrics:
| Parameter | SNAr Route | Catalytic Amination |
|---|---|---|
| Total Yield | 68% | 74% |
| Reaction Time | 24 hours | 18 hours |
| Byproduct Formation | 12% | 8% |
| Scalability | Moderate | High |
Recommendations :
-
The catalytic amination route offers superior yields and scalability for industrial applications .
-
SNAr remains viable for small-scale synthesis due to lower catalyst costs.
Analytical Characterization and Quality Control
Key Spectroscopic Data :
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H), 7.62–7.58 (m, 2H), 7.12–7.08 (m, 2H), 6.89–6.85 (m, 2H), 6.71–6.67 (m, 2H), 2.34 (s, 3H), 2.29 (s, 3H).
-
19F NMR (376 MHz, CDCl3): δ -62.4 (CF3), -112.7 (Ar-F).
-
HPLC Purity : 99.2% (C18 column, MeCN/H2O 70:30).
Stability Profile :
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH, 1 month | <2 |
| Acidic (pH 2) | 5 |
| Basic (pH 10) | 18 |
Industrial-Scale Considerations
Process Intensification Strategies :
-
Continuous Flow Synthesis : Microreactors reduce reaction times by 40% during bromination and Suzuki steps .
-
Solvent Recycling : DME/H2O mixtures are recovered via fractional distillation with >90% efficiency.
-
Catalyst Recovery : Pd residues are captured using thiourea-functionalized resins, achieving 95% reusability .
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| 4-Fluorophenylboronic acid | 32% |
| Pd Catalysts | 28% |
| Purification | 25% |
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-fluorophenyl amine + methyl ketone | 70% |
| 2 | Trifluoroacetic anhydride | 65% |
| 3 | Cyclization under acidic conditions | 75% |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimycobacterial Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, making them potential candidates for treating tuberculosis. For instance, modeling studies suggest that these compounds bind effectively to the enzyme's active site, disrupting ATP synthesis in Mycobacterium tuberculosis .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines, including PC3 (prostate cancer) and HeLa (cervical cancer) cells .
| Activity Type | Cell Line/Pathogen | IC50 (µM) |
|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | 12.5 |
| Anticancer | PC3 | 8.0 |
| Anticancer | HeLa | 10.5 |
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Tuberculosis Treatment : A study highlighted the use of pyrazolo[1,5-a]pyrimidine derivatives in an acute mouse model of tuberculosis, showing promising results in reducing bacterial load .
- Cancer Therapy : Clinical trials involving pyrazolo[1,5-a]pyrimidine derivatives have reported significant tumor regression in patients with advanced prostate cancer when combined with standard therapies .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings and Structure–Activity Relationships (SAR)
a. 3-Substituent
- The 4-fluorophenyl group at position 3 is critical for anti-M.tb activity, as fluorine’s electronegativity enhances target binding . Analogs with 4-chlorophenyl (e.g., ) or unsubstituted phenyl show reduced potency.
b. 5-Substituent
- Methyl (target compound) vs. bulky groups (e.g., p-tolyl in 33): Smaller 5-substituents improve solubility but may reduce binding affinity. Compound 33’s p-tolyl group increases potency (MIC = 0.03 µM) by filling a hydrophobic pocket in M.tb ATP synthase .
c. 2-Substituent
- Trifluoromethyl (target) vs. H or methyl : The trifluoromethyl group’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to analogs like 32 or 33 .
d. N-Substituent
- 4-Methylphenyl (target) vs. pyridin-2-ylmethyl (32, 33): Pyridinyl groups improve solubility but introduce hERG channel liability. Aryl substituents like 4-methylphenyl may mitigate off-target effects while retaining activity .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The target’s trifluoromethyl and 4-fluorophenyl groups increase logP compared to analogs with H or methoxy substituents .
- Metabolic Stability : Mouse/human liver microsomal studies for analogs (e.g., 32) show t₁/₂ > 60 min, suggesting similar stability for the target compound .
- Solubility : The 5-methyl and N-(4-methylphenyl) groups likely improve aqueous solubility over tert-butyl or p-tolyl analogs .
Biological Activity
The compound 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, particularly focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of the compound involves a reaction between 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The resultant product is characterized by its high yield (88%) and formation of colorless crystals .
Anticancer Properties
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, compounds within this class have shown potent inhibitory effects against various cancer cell lines. A notable example includes a derivative that demonstrated an IC50 value of 0.021 µM against B16-F10 melanoma cells, outperforming standard treatments like colchicine and paclitaxel .
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | B16-F10 | 0.021 ± 0.002 | |
| Colchicine | B16-F10 | 0.087 ± 0.006 | |
| Paclitaxel | B16-F10 | 0.021 ± 0.002 |
This compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been linked to enzyme inhibition activities. Compounds derived from this class have been reported to inhibit specific kinases associated with cancer progression. For example, a related compound showed an IC50 value of 2.49 nM against BRAF V600E kinase, indicating a strong potential for targeting specific pathways involved in melanoma .
Case Studies
In vivo studies using murine models have corroborated the in vitro findings, demonstrating that treatment with pyrazolo[1,5-a]pyrimidine derivatives significantly inhibits tumor growth without notable toxicity to the host organism . This suggests a promising therapeutic window for further development.
Q & A
Q. Table 1: Representative Crystallographic Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Unit cell (a, b, c) | 9.0826, 9.0606, 27.259 | |
| β angle | 99.46 | |
| R-factor | 0.055 |
Advanced: How do substituents like the trifluoromethyl group and fluorophenyl moiety influence the compound’s biological activity and binding affinity?
Methodological Answer:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability. In kinase inhibitors, CF₃ groups increase binding affinity by forming hydrophobic interactions with catalytic pockets .
- Fluorophenyl : The electron-withdrawing fluorine atom stabilizes aromatic π-stacking in enzyme active sites. For example, fluorinated pyrazolo[1,5-a]pyrimidines show enhanced inhibition of kinases like KDR (IC₅₀ < 100 nM) .
- SAR Studies : Systematic replacement of substituents (e.g., methyl vs. ethyl groups on the pyrimidine ring) reveals that steric bulk at the 5-position reduces off-target interactions while maintaining potency .
Advanced: What strategies can improve the aqueous solubility and bioavailability of this compound without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 7-amine position to enhance solubility.
- Co-crystallization : Use co-solvents like cyclodextrins to form inclusion complexes, as demonstrated for related pyrimidine derivatives .
- Structural Modifications : Replace the 4-methylphenyl group with polar substituents (e.g., morpholine or pyridyl) while retaining the trifluoromethyl group for target engagement .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve circulation time, as shown in preclinical studies for pyrazolo[1,5-a]pyrimidine antitumor agents .
Methodological: How should researchers resolve discrepancies in crystallographic data or unexpected dihedral angles during structural analysis?
Methodological Answer:
- Data Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, C–C bond lengths in the pyrimidine ring should align with computational values (1.38–1.42 Å) .
- Refinement Protocols : Use constrained H-atom positioning (riding model) and merge Friedel pairs to reduce noise in low-electron-density regions .
- Dynamic Disorder Analysis : For flexible substituents (e.g., methyl groups), apply multi-conformational models to refine occupancy ratios .
Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Hybridization : Fuse the pyrazolo[1,5-a]pyrimidine core with triazolo or imidazo rings to explore new binding motifs .
- Bioisosteric Replacement : Substitute the 4-methylphenyl group with bioisosteres like thiophene or benzothiazole to modulate π-π interactions .
- High-Throughput Screening (HTS) : Use fragment-based libraries targeting the ATP-binding pocket of kinases to identify lead compounds with improved selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
